7-Chloroisoquinolin-3-amine

Description

BenchChem offers high-quality 7-Chloroisoquinolin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloroisoquinolin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloroisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNICXCCUFXPCBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90632874 | |

| Record name | 7-Chloroisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82117-29-1 | |

| Record name | 7-Chloroisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloroisoquinolin-3-amine: A Key Building Block in Medicinal Chemistry

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, the isoquinoline scaffold has emerged as a "privileged structure" due to its prevalence in a wide array of biologically active molecules, including those with anticancer, antiviral, and antibacterial properties.[1] This guide focuses on a specific, functionalized isoquinoline derivative, 7-Chloroisoquinolin-3-amine (CAS No. 82117-29-1) , a versatile building block poised for significant applications in medicinal chemistry. Its unique substitution pattern, featuring a reactive amino group at the 3-position and a chlorine atom at the 7-position, offers medicinal chemists a valuable synthon for generating diverse molecular libraries. This document will provide a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications, with a particular focus on its role in the development of novel kinase inhibitors.

Physicochemical Properties: A Foundation for Drug Design

A thorough understanding of a compound's physicochemical properties is paramount for its effective utilization in drug development. These parameters influence a molecule's solubility, permeability, and metabolic stability, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profile. While experimentally determined data for 7-Chloroisoquinolin-3-amine is not extensively reported in publicly available literature, we can compile its known attributes and provide computed values to guide researchers.

Table 1: Physicochemical Properties of 7-Chloroisoquinolin-3-amine

| Property | Value | Source |

| CAS Number | 82117-29-1 | ChemicalBook[2] |

| Molecular Formula | C₉H₇ClN₂ | AiFChem[3] |

| Molecular Weight | 178.62 g/mol | AiFChem[3] |

| Appearance | Likely a solid | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| LogP (Computed) | 2.4 | PubChem[4] |

| pKa (Predicted) | Not available |

The computed LogP value suggests a moderate lipophilicity, a desirable trait for many drug candidates, as it can influence cell membrane permeability. Further experimental determination of its solubility in various organic and aqueous media is crucial for its application in synthesis and biological assays.

Synthesis and Characterization: Accessing a Key Intermediate

A potential synthetic pathway is outlined below:

Sources

- 1. An Isoquinoline Scaffold as a Novel Class of Allosteric HIV-1 Integrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-Chloroisoquinolin-3-aMine | 82117-29-1 [chemicalbook.com]

- 3. 82117-29-1 | 7-Chloroisoquinolin-3-amine - AiFChem [aifchem.com]

- 4. 3-Chloroisoquinolin-7-amine | C9H7ClN2 | CID 74891414 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 7-Chloroisoquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The strategic introduction of substituents onto this bicyclic aromatic system allows for the fine-tuning of its physicochemical and pharmacological properties. 7-Chloroisoquinolin-3-amine, a molecule featuring both a halogen bond donor and a primary amine, represents a key building block for the development of novel therapeutic agents. The chlorine atom at the 7-position can modulate the electronic properties of the ring system and provide a vector for further functionalization, while the amino group at the 3-position serves as a critical pharmacophore for interactions with biological targets. This guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic pathway, and the potential reactivity of 7-Chloroisoquinolin-3-amine, offering a valuable resource for its application in drug discovery and development.

Molecular Structure and Identification

Chemical Formula: C₉H₇ClN₂ Molecular Weight: 178.62 g/mol [1] CAS Number: 82117-29-1[1] IUPAC Name: 7-chloroisoquinolin-3-amine

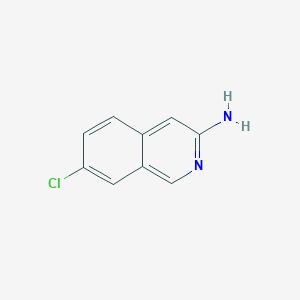

The structure of 7-Chloroisoquinolin-3-amine, depicted below, consists of a benzene ring fused to a pyridine ring, with a chlorine atom substituted at the 7-position and an amino group at the 3-position.

Caption: Chemical structure of 7-Chloroisoquinolin-3-amine.

Proposed Synthesis Pathway

-

Nitration of 7-Chloroisoquinoline: The first step is the regioselective nitration of 7-chloroisoquinoline to introduce a nitro group at the 3-position. Electrophilic aromatic substitution on the isoquinoline ring is influenced by the directing effects of the existing chloro substituent and the ring nitrogen. While nitration of isoquinoline itself can lead to a mixture of isomers, specific reaction conditions can favor substitution at certain positions.

-

Reduction of 7-Chloro-3-nitroisoquinoline: The subsequent step involves the reduction of the nitro group to a primary amine. This transformation is a standard and high-yielding reaction in organic synthesis, with various reducing agents available to achieve this conversion.

Caption: Proposed two-step synthesis of 7-Chloroisoquinolin-3-amine.

Experimental Protocol (Proposed)

Step 1: Synthesis of 7-Chloro-3-nitroisoquinoline (Proposed)

-

Rationale: This step aims to introduce a nitro group at the 3-position of 7-chloroisoquinoline. The choice of nitrating agent and reaction conditions is critical to achieve the desired regioselectivity. A mixture of nitric acid and sulfuric acid is a standard nitrating agent for aromatic compounds.

-

Procedure:

-

To a stirred solution of 7-chloroisoquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

-

Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) until a precipitate is formed.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent to obtain 7-chloro-3-nitroisoquinoline.

-

Step 2: Synthesis of 7-Chloroisoquinolin-3-amine

-

Rationale: This step involves the reduction of the nitro group to an amine. Tin(II) chloride in hydrochloric acid or iron powder in acetic acid are common and effective reducing agents for this transformation. The synthesis of a similar compound, 8-amino-7-chloroisoquinoline, has been documented using zinc and acetic acid for the reduction of the corresponding nitro precursor[2].

-

Procedure:

-

Suspend 7-chloro-3-nitroisoquinoline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Add tin(II) chloride dihydrate (3.0-5.0 eq) portion-wise to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., concentrated sodium hydroxide solution) until the solution is strongly alkaline.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield 7-Chloroisoquinolin-3-amine.

-

Physicochemical Properties

Due to the limited availability of experimental data for 7-Chloroisoquinolin-3-amine, the following table includes a combination of predicted values and experimental data for the closely related parent compound, 3-aminoisoquinoline, to provide a comparative context.

| Property | 7-Chloroisoquinolin-3-amine (Predicted/Estimated) | 3-Aminoisoquinoline (Experimental) | Reference |

| Molecular Weight | 178.62 g/mol | 144.17 g/mol | [3] |

| Melting Point | Not available | 176-178 °C | |

| Boiling Point | Not available | Not available | |

| pKa (of conjugate acid) | Estimated to be slightly lower than 3-aminoisoquinoline due to the electron-withdrawing effect of the chlorine atom. | 5.05 | [3] |

| LogP (Octanol/Water Partition Coefficient) | 2.4 (Predicted) | 1.8 (Predicted) | [3] |

| Solubility | Expected to be sparingly soluble in water and soluble in common organic solvents like ethanol, methanol, and DMSO. | Soluble in ethanol. |

Spectral Data Interpretation (Predicted)

While experimental spectra for 7-Chloroisoquinolin-3-amine are not available, a prediction of the key signals in its ¹H and ¹³C NMR spectra can be made based on the analysis of related structures and general principles of NMR spectroscopy.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons.

-

Aromatic Protons (δ 7.0-9.0 ppm): The protons on the isoquinoline ring will appear in the aromatic region. The exact chemical shifts and coupling patterns will be influenced by the positions of the chloro and amino groups. The proton at position 1, adjacent to the ring nitrogen, is expected to be the most deshielded.

-

Amine Protons (δ 4.0-6.0 ppm): The protons of the primary amine group will likely appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons (δ 110-160 ppm): The nine carbon atoms of the isoquinoline ring will resonate in this region. The carbon atom attached to the chlorine (C-7) and the carbon atom bearing the amino group (C-3) will have their chemical shifts significantly influenced by these substituents.

-

General Trends: The presence of the electron-withdrawing chlorine atom will generally cause a downfield shift for the carbon it is attached to and affect the shifts of adjacent carbons. The electron-donating amino group will cause an upfield shift for the carbon it is attached to (C-3) and other carbons in conjugation.

Chemical Reactivity and Derivatization Potential

The chemical reactivity of 7-Chloroisoquinolin-3-amine is dictated by the interplay of the isoquinoline ring system and its two key functional groups: the primary amine and the chloro substituent.

Caption: Key reaction pathways for the derivatization of 7-Chloroisoquinolin-3-amine.

Reactions of the Amino Group

The primary amino group at the 3-position is a versatile handle for a variety of chemical transformations:

-

Acylation: The amine can readily react with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy to introduce a wide range of substituents and explore structure-activity relationships.

-

Alkylation: The amino group can undergo alkylation with alkyl halides, although over-alkylation to secondary and tertiary amines can be a competing process.

-

Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) can convert the primary amine to a diazonium salt. This intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce other functional groups such as halogens, cyano, or hydroxyl groups.

Reactions of the Chloro Group

The chlorine atom at the 7-position is on the benzo portion of the isoquinoline ring. Its reactivity towards nucleophilic aromatic substitution will be less facile compared to a halogen on the pyridine ring. However, under forcing conditions or with strong nucleophiles, substitution may be possible.

-

Nucleophilic Aromatic Substitution: Reactions with nucleophiles such as alkoxides, thiols, or other amines could potentially displace the chlorine atom, allowing for the introduction of a diverse array of substituents at the 7-position. The success of these reactions will depend on the reaction conditions and the nature of the nucleophile.

Reactions on the Isoquinoline Ring

The existing substituents will direct further electrophilic aromatic substitution reactions on the ring. The amino group is a strong activating group and is ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. The overall outcome of electrophilic substitution will depend on the interplay of these directing effects and the reaction conditions.

Applications in Drug Discovery

While specific biological activities for 7-Chloroisoquinolin-3-amine are not extensively documented, its structural motifs are present in a variety of biologically active molecules. The chloro-substituted quinoline and isoquinoline cores are found in numerous approved drugs and clinical candidates, highlighting the importance of this structural feature.

-

Kinase Inhibitors: The isoquinoline scaffold is a common feature in many kinase inhibitors. The amino group can serve as a key hydrogen bond donor for interaction with the hinge region of the kinase active site.

-

Antiparasitic Agents: Chloro-substituted quinolines, such as chloroquine, are well-known antimalarial drugs. The 7-chloro-4-aminoquinoline scaffold is a critical component of many such agents.

-

Anticancer Agents: A variety of substituted isoquinolines have demonstrated potent anticancer activity through various mechanisms, including inhibition of topoisomerases, tubulin polymerization, and protein kinases.

The strategic combination of the chloro and amino groups on the isoquinoline scaffold makes 7-Chloroisoquinolin-3-amine a highly attractive starting point for the synthesis of compound libraries for screening against a wide range of biological targets.

Safety and Handling

Detailed toxicological data for 7-Chloroisoquinolin-3-amine is not available. However, based on the data for the parent 7-chloroisoquinoline, it should be handled with care. 7-Chloroisoquinoline is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation[4]. It is therefore recommended to handle 7-Chloroisoquinolin-3-amine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

7-Chloroisoquinolin-3-amine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic combination of a chloro substituent and a primary amino group on the privileged isoquinoline scaffold offers multiple avenues for chemical modification and the exploration of structure-activity relationships. While experimental data for this specific isomer is limited, this guide provides a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and its potential for chemical derivatization. As the demand for novel therapeutic agents continues to grow, the utility of well-designed heterocyclic building blocks like 7-Chloroisoquinolin-3-amine will undoubtedly play a crucial role in the advancement of drug discovery programs.

References

-

PubChem. (n.d.). 3-Aminoquinoline. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). Isoquinolin-3-Amine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 5-Aminoisoquinoline. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 6-Aminoisoquinoline. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 7-Chloroisoquinoline. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). Isoquinolin-8-amine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Chemsrc. (2025, November 23). 3-chloroisoquinolin-7-amine. Retrieved January 23, 2026, from [Link]

Sources

7-Chloroisoquinolin-3-amine molecular structure and weight

An In-Depth Technical Guide to 7-Chloroisoquinolin-3-amine: Molecular Structure, Properties, and Synthetic Considerations

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant biological activity. Its presence in various pharmaceuticals underscores its role as a "privileged structure" in medicinal chemistry and drug discovery.[1] This guide provides a comprehensive technical overview of a specific derivative, 7-Chloroisoquinolin-3-amine, a valuable building block for chemical synthesis and a compound of interest for researchers and drug development professionals. We will delve into its molecular structure, physicochemical properties, plausible synthetic pathways, and potential applications, grounding all technical claims in authoritative sources.

Molecular Structure and Identification

7-Chloroisoquinolin-3-amine is a bicyclic aromatic amine. The core structure consists of a benzene ring fused to a pyridine ring, forming the isoquinoline system. It is substituted with a chlorine atom at position 7 and a primary amine group at position 3.

The definitive identification of this compound relies on a combination of its structural formula and unique chemical identifiers.

Table 1: Core Identifiers for 7-Chloroisoquinolin-3-amine

| Identifier | Value | Source |

| IUPAC Name | 7-chloroisoquinolin-3-amine | [2] |

| CAS Number | 82117-29-1 | [2][3] |

| Molecular Formula | C₉H₇ClN₂ | [2][3][4] |

| Molecular Weight | 178.62 g/mol | [2][3][4] |

| Canonical SMILES | NC1=CC2=C(C=N1)C=C(Cl)C=C2 | [2] |

| InChI | InChI=1S/C9H7ClN2/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H,(H2,11,12) | [2] |

| InChI Key | BNICXCCUFXPCBF-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its suitability for drug development, influencing factors such as absorption, distribution, metabolism, and excretion (ADME). While extensive experimental data for 7-Chloroisoquinolin-3-amine is not publicly available, computational predictions based on its structure provide valuable insights.

Table 2: Computed Physicochemical Properties

| Property | Value | Significance in Drug Discovery | Source |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | Influences membrane permeability and bioavailability. Values under 140 Ų are generally associated with good oral bioavailability. | [5] |

| LogP (Octanol-Water Partition Coefficient) | ~2.4 - 3.05 | Measures lipophilicity, which affects solubility, permeability, and metabolic stability. This range suggests moderate lipophilicity. | [4][5] |

| Hydrogen Bond Donors | 1 | The -NH₂ group can donate a hydrogen bond, influencing interactions with biological targets. | [4][6] |

| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms can accept hydrogen bonds, contributing to binding affinity and solubility. | [4][6] |

Synthesis and Characterization

Proposed Synthetic Pathway: Nitration and Reduction

A logical approach involves the regioselective nitration of a suitable 7-chloroisoquinoline precursor, followed by the chemical reduction of the resulting nitro group to the desired primary amine. This two-step process is a classic and reliable method for introducing an amino group onto an aromatic ring.

Experimental Protocol

Step 1: Nitration of 7-Chloroisoquinoline

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (N₂), cool concentrated sulfuric acid to 0°C.

-

Substrate Addition: Slowly add 7-chloroisoquinoline to the cooled sulfuric acid while maintaining the temperature below 5°C. Stir until fully dissolved.

-

Nitration: Add a stoichiometric equivalent of fuming nitric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate (a mixture of nitro-isomers) is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

-

Purification: The desired 7-chloro-X-nitroisoquinoline isomer is isolated from the mixture using column chromatography on silica gel.

Step 2: Reduction to 7-Chloroisoquinolin-3-amine

-

Reaction Setup: To a solution of the purified 7-chloro-nitroisoquinoline intermediate in ethanol and water, add an excess of a reducing agent, such as zinc dust or tin(II) chloride.[7]

-

Acidification: Add acetic acid or hydrochloric acid portion-wise to initiate the reduction.[7] The reaction is often exothermic and may require cooling.

-

Reaction: Heat the mixture at reflux for 1-3 hours until TLC analysis indicates the complete consumption of the starting material.[7]

-

Workup: Cool the reaction mixture and filter to remove the metal salts. Make the filtrate alkaline with an aqueous base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the crude product.[7]

-

Extraction & Purification: Extract the product into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The final product, 7-Chloroisoquinolin-3-amine, can be further purified by recrystallization or column chromatography.

Workflow Visualization

Caption: Proposed two-step synthetic workflow for 7-Chloroisoquinolin-3-amine.

Structural Characterization

The identity and purity of the synthesized product would be confirmed using standard analytical techniques. The structural characterization of similar quinoline derivatives has been thoroughly established using methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS) to validate the final structure.[1][9]

Applications in Research and Drug Development

7-Chloroisoquinolin-3-amine is not typically an end-product but rather a crucial intermediate or building block. Its value lies in the strategic placement of reactive functional groups—the amine and the chloro-substituent—on a medicinally important scaffold.

-

Scaffold for Lead Generation: The isoquinoline core is a well-established pharmacophore found in drugs with a wide range of activities, including anticancer, antimicrobial, and anti-HIV agents.[1][10] This compound serves as an excellent starting point for building libraries of novel derivatives for high-throughput screening.

-

Cross-Coupling Reactions: The chlorine atom at the 7-position can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), allowing for the introduction of diverse substituents to modulate the compound's biological activity.

-

Amine Functionalization: The primary amine at the 3-position is a versatile handle for forming amides, sulfonamides, or ureas, enabling further structural elaboration to optimize target binding and pharmacokinetic properties. Chloro-containing heterocyclic compounds are key ingredients in a multitude of pharmaceutical drugs.[11]

Conceptual Application in Kinase Inhibition

Many kinase inhibitors are based on heterocyclic scaffolds like quinoline and isoquinoline. A hypothetical drug candidate derived from 7-Chloroisoquinolin-3-amine could be designed to bind to the ATP-binding site of a specific protein kinase, thereby inhibiting its function and blocking downstream signaling pathways implicated in diseases like cancer.

Caption: Conceptual pathway showing inhibition of a protein kinase by a drug candidate.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 7-Chloroisoquinolin-3-amine is not universally provided, hazard information can be inferred from structurally similar compounds such as 7-chloroisoquinoline and 7-bromoisoquinolin-3-amine.[6][12]

-

GHS Hazard Statements: Likely to be classified as:

-

Precautionary Measures: Standard laboratory precautions should be taken. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

7-Chloroisoquinolin-3-amine is a compound of significant interest due to its combination of a medicinally privileged isoquinoline core and strategically placed functional groups. Its molecular weight of 178.62 g/mol and its structural features make it an ideal building block for the synthesis of complex molecules in drug discovery programs targeting a wide array of diseases. Understanding its properties, synthetic routes, and potential applications enables researchers to fully leverage its potential in the development of next-generation therapeutics.

References

-

3-Chloroisoquinolin-7-amine | C9H7ClN2 | CID 74891414 . PubChem, National Center for Biotechnology Information. [Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline . MDPI. [Link]

-

3-chloroisoquinolin-7-amine | CAS#:1374651-87-2 . Chemsrc. [Link]

-

7-Bromoisoquinolin-3-amine | C9H7BrN2 | CID 52987757 . PubChem, National Center for Biotechnology Information. [Link]

-

7-Chloroisoquinoline | C9H6ClN | CID 640953 . PubChem, National Center for Biotechnology Information. [Link]

-

Isoquinolines . American Elements. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central, National Institutes of Health. [Link]

-

Synthesis of 8-amino-7-chloroisoquinoline . PrepChem.com. [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents . Baxendale Group - Durham University. [Link]

-

(PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline . ResearchGate. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines . PubMed Central, National Institutes of Health. [Link]

-

Synthesis of 3-chloroisoquinoline . PrepChem.com. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 82117-29-1 | 7-Chloroisoquinolin-3-amine - AiFChem [aifchem.com]

- 3. 7-Chloroisoquinolin-3-aMine | 82117-29-1 [chemicalbook.com]

- 4. 3-Chloroisoquinolin-7-amine | C9H7ClN2 | CID 74891414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-chloroisoquinolin-7-amine | CAS#:1374651-87-2 | Chemsrc [chemsrc.com]

- 6. 7-Bromoisoquinolin-3-amine | C9H7BrN2 | CID 52987757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 7-Chloroisoquinoline | C9H6ClN | CID 640953 - PubChem [pubchem.ncbi.nlm.nih.gov]

1H NMR and 13C NMR spectroscopic data for 7-Chloroisoquinolin-3-amine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 7-Chloroisoquinolin-3-amine

Authored by: A Senior Application Scientist

Introduction: The Role of NMR in Modern Chemical Analysis

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool for determining the precise molecular structure of organic compounds in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule is unparalleled.

This guide provides an in-depth analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectroscopic data for 7-Chloroisoquinolin-3-amine, a substituted isoquinoline. The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities. A thorough understanding of the spectroscopic characteristics of its derivatives is therefore critical for researchers in this field. This document moves beyond a simple presentation of data, offering a rationale for the observed and predicted spectral features based on fundamental principles and field-proven insights.

Molecular Structure and NMR Fundamentals

To interpret the NMR spectra of 7-Chloroisoquinolin-3-amine, a clear understanding of its molecular architecture is essential. The structure features an isoquinoline bicyclic system with two key substituents: a chlorine atom at position 7 and an amine group at position 3.

Figure 1: Structure of 7-Chloroisoquinolin-3-amine with IUPAC numbering.

The chemical shift (δ) in NMR is the most fundamental parameter, indicating the electronic environment of a nucleus. High electron density shields a nucleus from the external magnetic field, resulting in a lower chemical shift (upfield). Conversely, electron-withdrawing groups decrease electron density, deshielding the nucleus and shifting its signal to a higher chemical shift (downfield).[1] In 7-Chloroisoquinolin-3-amine, the electronegative nitrogen and chlorine atoms, along with the aromatic ring currents, are the primary determinants of the chemical shifts.

Experimental Protocol: Acquiring High-Quality NMR Data

The integrity of NMR data is predicated on a robust and well-controlled experimental methodology. The following protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra for a compound like 7-Chloroisoquinolin-3-amine.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 7-Chloroisoquinolin-3-amine.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high solubilizing power for polar, amine-containing compounds and its ability to slow down N-H proton exchange, often allowing for the observation of NH₂ coupling. Chloroform-d (CDCl₃) is another common alternative.[2][3]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[2]

-

Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., a 500 MHz instrument).

-

Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity.

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, more scans are required.[4] Typical parameters include a spectral width of ~240 ppm, a relaxation delay of 2 seconds, and several hundred to several thousand scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

-

Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons in different environments.

-

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal integrations, and spin-spin coupling patterns. The following table summarizes the predicted spectral data for 7-Chloroisoquinolin-3-amine.

Table 1: Predicted ¹H NMR Spectroscopic Data for 7-Chloroisoquinolin-3-amine (in DMSO-d₆)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 | ~8.8 - 9.0 | Singlet (s) | - | 1H |

| H4 | ~7.0 - 7.2 | Singlet (s) | - | 1H |

| H5 | ~7.8 - 8.0 | Doublet (d) | J ≈ 8.5 - 9.0 | 1H |

| H6 | ~7.4 - 7.6 | Doublet of Doublets (dd) | J ≈ 8.5 - 9.0, 2.0 - 2.5 | 1H |

| H8 | ~7.9 - 8.1 | Doublet (d) | J ≈ 2.0 - 2.5 | 1H |

| NH₂ | ~5.5 - 6.5 | Broad Singlet (br s) | - | 2H |

Detailed Interpretation

-

H1: This proton is adjacent to the ring nitrogen, which is strongly electron-withdrawing. This proximity results in significant deshielding, placing its signal at the far downfield end of the aromatic region. It is expected to be a singlet as it lacks adjacent proton neighbors for coupling.

-

H4: The presence of the electron-donating amine group at C3 significantly shields the adjacent H4 proton via a resonance effect. This pushes its signal considerably upfield relative to other aromatic protons. It appears as a singlet due to the absence of neighboring protons.

-

H5, H6, H8 (Carbocyclic Ring Protons):

-

H5: This proton is ortho to the fused pyridine ring and experiences a typical aromatic chemical shift. It is coupled only to H6, resulting in a doublet with a large ortho coupling constant (J ≈ 8.5-9.0 Hz).

-

H6: This proton is coupled to both H5 (ortho coupling) and H8 (meta coupling). This results in a doublet of doublets splitting pattern. The larger coupling constant arises from the interaction with H5, and the smaller one from the interaction with H8.

-

H8: This proton is ortho to the C-Cl bond. The electron-withdrawing nature of chlorine deshields H8. It is coupled only to H6 through a smaller meta coupling (J ≈ 2.0-2.5 Hz), appearing as a doublet (or a narrow doublet).

-

-

NH₂ Protons: The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[5] In DMSO-d₆, they typically appear as a broad singlet because the exchange rate is slowed compared to solvents like CDCl₃.[2]

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom. The chemical shifts are highly sensitive to the electronic environment, providing complementary information to the ¹H spectrum.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 7-Chloroisoquinolin-3-amine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | ~145 - 148 |

| C3 | ~155 - 158 |

| C4 | ~105 - 108 |

| C4a | ~135 - 138 |

| C5 | ~125 - 128 |

| C6 | ~128 - 131 |

| C7 | ~133 - 136 |

| C8 | ~122 - 125 |

| C8a | ~128 - 131 |

Detailed Interpretation

-

C3: This carbon is directly attached to the highly electronegative amine group, causing it to be the most downfield-shifted carbon in the spectrum. The strong electron-donating resonance effect of the amine group places it in a unique chemical environment.

-

C1: Similar to its attached proton, C1 is adjacent to the ring nitrogen and is significantly deshielded, resulting in a downfield chemical shift.

-

C4: Conversely, the strong electron-donating effect of the C3-amine group shields C4, shifting its resonance significantly upfield into a region not typical for aromatic carbons.

-

C7: The ipso-carbon attached to the chlorine atom (C7) will be found in the downfield region. The electronegativity of chlorine directly influences its chemical shift.[4]

-

C4a, C5, C6, C8, C8a: These carbons exhibit chemical shifts typical for substituted bicyclic aromatic systems. Their precise positions are influenced by the combined electronic effects of the nitrogen heteroatom, the chlorine substituent, and the amine group, propagated throughout the ring system. The signals for C6 and C8a may overlap as their electronic environments can be quite similar.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural fingerprint for 7-Chloroisoquinolin-3-amine. The predicted chemical shifts and coupling patterns are logically derived from the interplay of substituent electronic effects—namely the electron-withdrawing nature of the ring nitrogen and the C7-chlorine, and the electron-donating character of the C3-amine—and the inherent properties of the isoquinoline ring system. This guide serves as a practical framework for researchers, illustrating not only the expected spectral data but also the fundamental principles required for its expert interpretation, a critical skill in the fields of chemical synthesis and drug discovery.

References

-

PubChem. 7-Chloroisoquinoline. National Center for Biotechnology Information. [Link]

-

Chemsrc. 3-chloroisoquinolin-7-amine. [Link]

-

University of Colorado Boulder. Typical H-1 and C-13 NMR Chemical Shifts. [Link]

-

ChemConnections. 13C NMR Spectroscopy. [Link]

-

UCL. Chemical shifts. University College London. [Link]

-

Thieme. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of ethylamine. [Link]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chemconnections.org [chemconnections.org]

- 5. web.pdx.edu [web.pdx.edu]

An In-Depth Technical Guide to the Mass Spectrometry and Fragmentation Pattern of 7-Chloroisoquinolin-3-amine

This technical guide provides a comprehensive analysis of the anticipated electron ionization mass spectrometry (EI-MS) behavior of 7-Chloroisoquinolin-3-amine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the expected fragmentation pathways of this heterocyclic amine, grounding the predictions in established principles of mass spectrometry and data from analogous chemical structures.

Introduction: The Significance of 7-Chloroisoquinolin-3-amine in Medicinal Chemistry

7-Chloroisoquinolin-3-amine is a substituted isoquinoline, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and drug discovery. The isoquinoline scaffold is a core component of numerous biologically active molecules. Understanding the mass spectral behavior of its derivatives is paramount for their unambiguous identification in complex matrices, for metabolism studies, and for quality control during synthesis. Mass spectrometry, a cornerstone of analytical chemistry, provides vital information on the molecular weight and structure of a compound through the analysis of its fragmentation pattern upon ionization.

This guide will focus on the fragmentation patterns expected from 7-Chloroisoquinolin-3-amine under electron ionization (EI), a hard ionization technique that induces extensive fragmentation, thereby providing a detailed structural fingerprint of the molecule.[1]

The Anticipated Mass Spectrum: Key Features

The mass spectrum of 7-Chloroisoquinolin-3-amine is predicted to exhibit several characteristic features, primarily dictated by its aromatic isoquinoline core, the chloro substituent, and the amino group.

The Molecular Ion Peak (M⁺)

The molecular formula of 7-Chloroisoquinolin-3-amine is C₉H₇ClN₂. Its nominal molecular weight is 178 g/mol . As an aromatic compound, 7-Chloroisoquinolin-3-amine is expected to display a relatively stable molecular ion peak in its EI mass spectrum.[2] The presence of the conjugated π-electron system of the isoquinoline ring system helps to delocalize the positive charge, reducing the propensity for immediate fragmentation.

A key diagnostic feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes, ³⁵Cl and ³⁷Cl (in an approximate ratio of 3:1), the mass spectrum will show two molecular ion peaks:

-

[M]⁺ at m/z 178: Corresponding to the molecule containing the ³⁵Cl isotope.

-

[M+2]⁺ at m/z 180: Corresponding to the molecule containing the ³⁷Cl isotope.

The relative intensity of the [M+2]⁺ peak will be approximately one-third of the [M]⁺ peak, which is a definitive indicator of the presence of a single chlorine atom in the molecule.[2]

Proposed Fragmentation Pathways

The fragmentation of the 7-Chloroisoquinolin-3-amine molecular ion is anticipated to proceed through several key pathways, driven by the structural features of the molecule. The following sections detail the most probable fragmentation mechanisms.

Loss of Hydrogen Cyanide (HCN)

A characteristic fragmentation pathway for nitrogen-containing heterocyclic aromatic compounds, such as quinolines and isoquinolines, is the elimination of a neutral molecule of hydrogen cyanide (HCN, 27 u).[3] This is expected to be a significant fragmentation route for 7-Chloroisoquinolin-3-amine.

-

[M - HCN]⁺: This would result in fragment ions at m/z 151 (for the ³⁵Cl isotopologue) and m/z 153 (for the ³⁷Cl isotopologue).

Loss of a Chlorine Radical

The cleavage of the carbon-chlorine bond can lead to the loss of a chlorine radical (Cl•).

-

[M - Cl]⁺: This would produce a fragment ion at m/z 143 . This fragment would not exhibit the characteristic chlorine isotopic pattern.

Fragmentation Involving the Amino Group

The presence of the amino group at the 3-position introduces additional fragmentation possibilities. One such pathway is the loss of a cyanamide radical (•CH₂N₂).

-

[M - H₂CN]⁺: This fragmentation would lead to ions at m/z 151 (for ³⁵Cl) and m/z 153 (for ³⁷Cl). This pathway is isobaric with the loss of HCN and would contribute to the intensity of these peaks. A similar fragmentation pattern is predicted for 3-aminoisoquinoline.[4]

Another potential fragmentation is the loss of an amino radical (•NH₂), although this is generally less favored than α-cleavage in aliphatic amines.

-

[M - NH₂]⁺: This would result in a fragment at m/z 162 (for ³⁵Cl) and m/z 164 (for ³⁷Cl).

Ring Cleavage: Retro-Diels-Alder (RDA) Reaction

The isoquinoline ring system can undergo a retro-Diels-Alder (RDA) type fragmentation. While more commonly observed in more complex isoquinoline alkaloids, it is a plausible pathway.[5] For the 7-Chloroisoquinolin-3-amine molecular ion, this could involve the cleavage of the bonds in the pyridine ring, leading to the expulsion of a neutral molecule.

For instance, the expulsion of acetylene (C₂H₂) from the [M - HCN]⁺ fragment is a known fragmentation pathway for quinoline.[3] A similar subsequent fragmentation could occur here.

-

[M - HCN - C₂H₂]⁺: This would lead to a fragment ion at m/z 125 (for ³⁵Cl) and m/z 127 (for ³⁷Cl).

Summary of Predicted Fragments

The following table summarizes the key fragment ions predicted to be observed in the EI mass spectrum of 7-Chloroisoquinolin-3-amine.

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Identity | Neutral Loss |

| 178 | 180 | [M]⁺ | - |

| 151 | 153 | [M - HCN]⁺ or [M - H₂CN]⁺ | HCN or H₂CN |

| 143 | - | [M - Cl]⁺ | Cl• |

| 162 | 164 | [M - NH₂]⁺ | •NH₂ |

| 125 | 127 | [M - HCN - C₂H₂]⁺ | HCN, C₂H₂ |

Experimental Protocol for Mass Spectrometry Analysis

To experimentally validate the predicted fragmentation pattern, the following protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source is recommended.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Electron Ionization (EI) source.

-

Quadrupole mass analyzer.

GC Conditions:

-

Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

MS Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

-

Solvent Delay: 3 minutes.

Sample Preparation:

-

Prepare a 100 µg/mL stock solution of 7-Chloroisoquinolin-3-amine in a suitable solvent (e.g., methanol or dichloromethane).

-

Perform serial dilutions to obtain a working solution of 1-10 µg/mL for injection.

Data Analysis:

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum at the apex of the chromatographic peak corresponding to 7-Chloroisoquinolin-3-amine.

-

Analyze the mass spectrum to identify the molecular ion peaks ([M]⁺ and [M+2]⁺) and the major fragment ions.

-

Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed fragmentation pathways of 7-Chloroisoquinolin-3-amine.

Caption: Proposed fragmentation pathways of 7-Chloroisoquinolin-3-amine.

Conclusion

This technical guide provides a detailed, predictive analysis of the mass spectrometry and fragmentation pattern of 7-Chloroisoquinolin-3-amine. The anticipated spectrum is characterized by a distinct molecular ion cluster at m/z 178/180, confirming the presence of chlorine. The primary fragmentation pathways are predicted to involve the loss of hydrogen cyanide, a chlorine radical, and fragments from the amino substituent, followed by further fragmentation of the isoquinoline ring system. The provided experimental protocol offers a robust method for acquiring and validating these predictions. This in-depth understanding is crucial for the accurate identification and structural elucidation of this important class of molecules in various scientific and industrial applications.

References

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781–790.

- Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 53(5), 335-339.

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

-

National Institute of Standards and Technology. (n.d.). Quinoline. In NIST Chemistry WebBook. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Steck, E. A., & Ewing, G. W. (1948). Absorption Spectra of Heterocyclic Compounds. II. Amino-Derivatives of Pyridine, Quinoline and Isoquinoline. Journal of the American Chemical Society, 70(10), 3397–3406.

-

Wikipedia. (2023, December 10). Fragmentation (mass spectrometry). Retrieved from [Link]

- Yuan, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 844.

- BenchChem. (n.d.). A Technical Guide to the Spectroscopic Profile of 3-Aminoisoquinoline. Retrieved from a hypothetical URL based on the search result.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from a hypothetical URL based on the search result.

- Intro to Mass Spectrometry. (n.d.). Fragmentation Mechanisms. Retrieved from a hypothetical URL based on the search result.

- RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from a hypothetical URL based on the search result.

-

YouTube. (2016, November 1). Mass Spectrometry - Fragmentation. Retrieved from [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

- Zhang, J., et al. (2010). 3-Aminoquinoline acting as matrix and derivatizing agent for MALDI MS analysis of oligosaccharides. Analytical and Bioanalytical Chemistry, 397(8), 3465–3475.

- Asian Journal of Chemistry. (n.d.). Fast Atom Bombardment Mass Spectral Analysis. Retrieved from a hypothetical URL based on the search result.

- MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Biochem, 5(1), 1-1.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 52987757, 7-Bromoisoquinolin-3-amine. Retrieved from [Link]

- ResearchGate. (n.d.). The structures of the substituted quinolines. Retrieved from a hypothetical URL based on the search result.

- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC - NIH. (n.d.). Retrieved from a hypothetical URL based on the search result.

Sources

- 1. thiele.ruc.dk [thiele.ruc.dk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chempap.org [chempap.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the FT-IR Spectrum Analysis of 7-Chloroisoquinolin-3-amine

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 7-Chloroisoquinolin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document establishes a robust predictive analysis grounded in the well-documented spectra of its structural analogs, including 3-aminoquinoline and various substituted isoquinolines. This approach offers researchers and drug development professionals a reliable framework for the characterization and quality control of this important molecular scaffold.

Introduction: The Significance of the Isoquinoline Scaffold and the Role of FT-IR

The isoquinoline ring system is a core structural motif in a vast array of natural products and synthetic compounds exhibiting a wide range of biological activities. The introduction of specific substituents, such as the chloro and amine groups in 7-Chloroisoquinolin-3-amine, can significantly modulate the pharmacological properties of the parent scaffold. Consequently, precise and reliable analytical techniques for the structural elucidation and purity assessment of such derivatives are paramount in the drug discovery and development pipeline.

FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for the characterization of organic molecules. By probing the vibrational modes of chemical bonds, an FT-IR spectrum provides a unique molecular "fingerprint," allowing for the identification of functional groups and the overall molecular structure. For a molecule like 7-Chloroisoquinolin-3-amine, FT-IR analysis is crucial for confirming the presence of the key amine and chloro functionalities, as well as verifying the integrity of the aromatic isoquinoline core.

Theoretical Framework: Predicting the Vibrational Spectrum

The FT-IR spectrum of 7-Chloroisoquinolin-3-amine is a composite of the vibrational modes of its constituent parts: the isoquinoline ring system, the primary aromatic amine group, and the carbon-chlorine bond. A predictive analysis of the spectrum can be constructed by considering the characteristic vibrational frequencies of these components.

dot

Caption: Molecular Structure of 7-Chloroisoquinolin-3-amine.

2.1 The Isoquinoline Core: The vibrational spectrum of the parent isoquinoline molecule provides a foundational reference. The C-H stretching vibrations of the aromatic protons are expected to appear in the region of 3100-3000 cm⁻¹.[1] The characteristic C=C and C=N stretching vibrations of the heterocyclic aromatic ring system will produce a series of sharp bands in the 1650-1450 cm⁻¹ region.[2] In-plane and out-of-plane C-H bending vibrations contribute to the complex fingerprint region below 1300 cm⁻¹.

2.2 The Primary Aromatic Amine Group: The -NH₂ group gives rise to several distinct and diagnostic absorption bands.

-

N-H Stretching: Primary amines exhibit two characteristic bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[3] For aromatic amines, these bands are typically observed at slightly higher frequencies compared to their aliphatic counterparts.[4]

-

N-H Bending (Scissoring): A medium to strong intensity band is expected in the 1650-1580 cm⁻¹ region due to the N-H scissoring deformation.[3]

-

C-N Stretching: The stretching vibration of the C-N bond in aromatic amines typically appears as a strong band in the 1335-1250 cm⁻¹ range.[3]

2.3 The Chloro Substituent: The C-Cl stretching vibration is generally observed in the 850-550 cm⁻¹ region of the FT-IR spectrum.[1] The exact position of this band can be influenced by the electronic environment of the aromatic ring.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

A reliable FT-IR spectrum of solid 7-Chloroisoquinolin-3-amine can be obtained using either the Attenuated Total Reflectance (ATR) or the Potassium Bromide (KBr) pellet method.

3.1 ATR-FTIR Spectroscopy

This technique is often preferred for its simplicity and minimal sample preparation.

dot

Caption: Workflow for ATR-FTIR Spectroscopy.

Step-by-Step Methodology (ATR-FTIR):

-

Crystal Cleaning: Ensure the ATR crystal is meticulously cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid 7-Chloroisoquinolin-3-amine powder directly onto the ATR crystal.

-

Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure intimate contact between the sample and the crystal surface.

-

Spectrum Acquisition: Collect the sample spectrum over the desired spectral range (typically 4000-400 cm⁻¹).

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

3.2 KBr Pellet Method

This traditional method involves dispersing the solid sample in a transparent matrix.

Step-by-Step Methodology (KBr Pellet):

-

Grinding: Grind 1-2 mg of the 7-Chloroisoquinolin-3-amine sample to a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and thoroughly mix with the sample.

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and collect the spectrum. A background spectrum of a pure KBr pellet may be run for baseline correction.

Predictive FT-IR Spectrum Analysis of 7-Chloroisoquinolin-3-amine

Based on the theoretical principles and data from analogous compounds, the following table summarizes the predicted key vibrational bands for 7-Chloroisoquinolin-3-amine.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3450 - 3350 | Asymmetric N-H Stretch | Primary Aromatic Amine | Medium |

| 3350 - 3250 | Symmetric N-H Stretch | Primary Aromatic Amine | Medium |

| 3100 - 3000 | Aromatic C-H Stretch | Isoquinoline Ring | Medium to Weak |

| 1640 - 1600 | N-H Bending (Scissoring) | Primary Aromatic Amine | Medium to Strong |

| 1620 - 1450 | C=C and C=N Ring Stretching | Isoquinoline Ring | Series of Sharp Bands |

| 1330 - 1250 | Aromatic C-N Stretch | Aryl-Amine | Strong |

| 1300 - 1000 | Aromatic C-H In-Plane Bending | Isoquinoline Ring | Multiple Medium to Weak |

| 900 - 650 | Aromatic C-H Out-of-Plane Bending | Isoquinoline Ring | Multiple Medium to Strong |

| 850 - 550 | C-Cl Stretch | Aryl-Chloride | Medium to Strong |

Causality and Interpretation

The presence of a pair of bands in the high-frequency region (3500-3250 cm⁻¹) is a strong indicator of the primary amine group.[3] The aromatic C-H stretching bands appearing above 3000 cm⁻¹ confirm the presence of the unsaturated ring system.[1] The complex pattern of bands in the 1620-1450 cm⁻¹ region is characteristic of the isoquinoline core, and its specific pattern can be used for fingerprint identification when compared to a reference standard. A strong absorption in the 1330-1250 cm⁻¹ range would provide confirmatory evidence for the C-N bond of the aromatic amine. Finally, a distinct band in the lower frequency "fingerprint" region, between 850 and 550 cm⁻¹, would be indicative of the C-Cl stretching vibration, confirming the chloro-substitution.

Conclusion: A Validated Approach to Characterization

This in-depth guide provides a comprehensive framework for the FT-IR analysis of 7-Chloroisoquinolin-3-amine. By integrating theoretical principles with a predictive analysis based on closely related structures, this document equips researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize FT-IR spectroscopy for the structural verification and quality assessment of this important heterocyclic compound. The detailed experimental protocols ensure the acquisition of high-quality, reproducible spectral data, which is fundamental to robust scientific investigation.

References

-

National Institute of Standards and Technology. (n.d.). Tables of Molecular Vibrational Frequencies. NIST. Retrieved from [Link]

-

Saral, A. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Heliyon, 7(7), e07529. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 7-Chloroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Meléndez, C. M., et al. (2021). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCrData, 6(9). Retrieved from [Link]

-

Hachicha, M., et al. (2024). Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. European Journal of Chemistry, 15(1), 60-67. Retrieved from [Link]

-

Asghar, M. A., et al. (2023). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry, 16(1), 104419. Retrieved from [Link]

-

Mary, Y. S., & Panicker, C. Y. (2018). Molecular structure, aromaticity, vibrational investigation and dual descriptor for chemical reactivity on 1-chloroisoquinoline using quantum chemical studies. Journal of Molecular Structure, 1155, 42-53. Retrieved from [Link]

-

Okuda, K., et al. (2010). 7-Chloro-1,2-dihydrofuro[2,3-c]isoquinolin-5-amine. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2949. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Chloroisoquinolin-3-aMine | 82117-29-1 [chemicalbook.com]

A Technical Guide to the Characterization of 7-Chloroisoquinolin-3-amine: Solubility and Stability Profiling for Drug Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, formulation strategies, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of 7-Chloroisoquinolin-3-amine, a heterocyclic amine scaffold of interest in medicinal chemistry. We will delve into the theoretical underpinnings and provide field-proven, step-by-step protocols for determining both kinetic and thermodynamic solubility. Furthermore, this document outlines a robust methodology for assessing chemical stability through forced degradation studies, in alignment with international regulatory standards. The objective is to equip researchers and drug development professionals with the necessary tools to generate reliable and reproducible data, thereby enabling informed decision-making throughout the development lifecycle.

Introduction: The Imperative of Early Physicochemical Profiling

Therefore, a proactive, data-driven approach to characterizing solubility and stability is not merely a regulatory requirement but a foundational element of a successful drug development program. This guide is structured to provide both the "why" and the "how"—explaining the causal relationships behind experimental choices and offering detailed, self-validating protocols.

Core Physicochemical Properties

A baseline understanding of the molecule's intrinsic properties is the logical starting point for any experimental design. These descriptors, often computationally derived, provide initial clues to its likely behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂ | [2][3] |

| Molecular Weight | 178.62 g/mol | [2][3] |

| Calculated LogP (XLogP3) | 2.4 - 3.05 | [2][3] |

| Polar Surface Area (PSA) | 38.91 Ų | [2][3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

Note: The properties listed are based on available data for chloroisoquinolin-amine isomers. The calculated LogP suggests moderate lipophilicity, indicating that aqueous solubility may be a critical parameter to optimize.

Comprehensive Solubility Assessment

Solubility dictates the maximum concentration of a drug that can be achieved in solution, profoundly impacting its absorption and distribution.[4] In drug discovery, solubility is assessed under two distinct paradigms: kinetic and thermodynamic.

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration DMSO stock to an aqueous buffer. It reflects the non-equilibrium conditions often found in high-throughput screening (HTS) assays and is a crucial parameter for ensuring the validity of in vitro biological data.[1][4]

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with a solvent over an extended period. This value is critical for late-stage lead optimization and preformulation activities, as it informs the maximum achievable concentration for dosing vehicles and potential oral absorption limitations.[5][6]

Experimental Workflow for Solubility Determination

The choice between kinetic and thermodynamic assays is stage-dependent. The following workflow illustrates a logical progression for characterizing a new chemical entity like 7-Chloroisoquinolin-3-amine.

Caption: Decision workflow for solubility assessment.

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid assessment, making it ideal for the early stages of discovery. It relies on precipitating the compound from a DMSO stock into an aqueous buffer.[4][7]

Materials:

-

7-Chloroisoquinolin-3-amine

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplates (UV-transparent for direct UV method)

-

Plate shaker

-

Nephelometer or UV/Vis plate reader

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 7-Chloroisoquinolin-3-amine in 100% DMSO.

-

Plate Preparation: Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells. This creates a final concentration of 100 µM with 1% DMSO.

-

Incubation: Seal the plate and place it on a plate shaker at room temperature (25°C) for 2 hours to allow for precipitation.[5][7]

-

Detection (Choose one):

-

Nephelometry: Measure the light scattering of the solution in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.

-

Direct UV: Centrifuge the plate to pellet the precipitate. Transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. Quantify the concentration against a standard curve prepared in 1% DMSO/PBS.

-

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation (nephelometry) or a soluble concentration (UV) is detected.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility and is considered the "gold standard" for preformulation.[5]

Materials:

-

7-Chloroisoquinolin-3-amine (solid form)

-

Selected solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, Ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

Methodology:

-

Sample Preparation: Add an excess amount of solid 7-Chloroisoquinolin-3-amine (e.g., 2 mg) to a glass vial containing a known volume of the test solvent (e.g., 1 mL). Ensure solid is visible.

-

Equilibration: Seal the vials and place them on an orbital shaker set to 25°C or 37°C. Agitate for 24-48 hours to ensure equilibrium is reached.[7]

-

Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour for the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles. Causality Note: This step is critical to ensure only the dissolved compound is measured. The first few drops should be discarded to avoid any adsorption effects from the filter material.

-

Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of 7-Chloroisoquinolin-3-amine using a validated HPLC-UV or LC-MS/MS method against a standard curve.[6]

Illustrative Data Presentation

Quantitative data should be summarized for clear comparison. The following table provides an example format.

| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) |

| Water | 25 | Thermodynamic | [Illustrative Value: 5] |

| PBS (pH 7.4) | 25 | Thermodynamic | [Illustrative Value: 15] |

| PBS (pH 7.4) | 25 | Kinetic | [Illustrative Value: 45] |

| 0.1 N HCl (pH ~1.2) | 37 | Thermodynamic | [Illustrative Value: >200] |

| Ethanol | 25 | Thermodynamic | [Illustrative Value: 1500] |

| DMSO | 25 | Thermodynamic | [Illustrative Value: >50000] |

Disclaimer: The values in this table are for illustrative purposes only and do not represent experimentally determined data for 7-Chloroisoquinolin-3-amine.

Intrinsic Stability and Degradation Pathway Analysis

Stability testing is essential for identifying potential degradation pathways and establishing a re-test period or shelf life for the drug substance.[8] Forced degradation (or stress testing) studies are a regulatory requirement and a critical tool for developing stability-indicating analytical methods.[9][10] These studies expose the drug to conditions more severe than accelerated stability testing to identify likely degradation products.[9][11]

Forced Degradation Workflow

The workflow involves subjecting the compound to a standardized set of stress conditions and analyzing the resulting mixture to identify and quantify any degradants.

Caption: Workflow for a forced degradation study.

Protocol 3: Forced Degradation Study

This protocol provides a framework for stress testing based on ICH guidelines. The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged without completely destroying the parent molecule.[12]

Materials:

-

7-Chloroisoquinolin-3-amine

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Acetonitrile (ACN) and Water (HPLC grade)

-

Photostability chamber

-

Temperature-controlled oven/water bath

-

Validated stability-indicating HPLC or UPLC-MS method

Methodology:

-

Stock Solution: Prepare a stock solution of 7-Chloroisoquinolin-3-amine at a known concentration (e.g., 1 mg/mL) in a 50:50 ACN:Water mixture.

-

Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution with water) should be run in parallel.

-

Acid Hydrolysis: Mix with 0.1 N HCl. Incubate at 60°C. Pull timepoints at 2, 6, 12, and 24 hours.

-

Base Hydrolysis: Mix with 0.1 N NaOH. Keep at room temperature. Pull timepoints at 2, 6, 12, and 24 hours.

-

Oxidation: Mix with 3% H₂O₂. Keep at room temperature. Pull timepoints at 2, 6, 12, and 24 hours.

-

Thermal: Dilute the stock with the 50:50 ACN:Water mixture. Incubate at 60°C in the dark.

-

Photostability: Expose the solution (in a quartz cuvette) to light conditions as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Sample Quenching: At each timepoint, withdraw an aliquot. For acid/base samples, neutralize with an equimolar amount of base/acid. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze all stressed samples, controls, and a reference standard by a validated stability-indicating LC-MS method. The method must be able to resolve the parent peak from all degradation products.

-

Data Interpretation:

-

Calculate the percentage of degradation for each condition.

-

Determine the mass balance. A good mass balance (95-105%) indicates that all major degradants are being detected.

-

Use the MS data to propose structures for the observed degradation products.

-

Illustrative Stability Data

| Stress Condition | Incubation Time (h) | % Degradation | Major Degradants (m/z) |

| 0.1 N HCl @ 60°C | 24 | [Illustrative: 12.5%] | [Illustrative: 195.1] |

| 0.1 N NaOH @ RT | 24 | [Illustrative: 3.2%] | [Illustrative: N/A] |

| 3% H₂O₂ @ RT | 12 | [Illustrative: 8.9%] | [Illustrative: 194.6 (N-oxide)] |

| Thermal (60°C) | 48 | [Illustrative: <1.0%] | [Illustrative: N/A] |

| Photolytic (ICH Q1B) | - | [Illustrative: 18.2%] | [Illustrative: 211.0, 162.5] |

Disclaimer: The values and degradants in this table are for illustrative purposes only and do not represent experimentally determined data.

Conclusion and Future Directions

This guide has presented a systematic and scientifically rigorous approach to evaluating the solubility and stability of 7-Chloroisoquinolin-3-amine. By employing these methodologies, researchers can generate high-quality, reproducible data that is essential for the successful progression of a drug candidate. The kinetic and thermodynamic solubility assays provide critical insights for both in vitro screening and in vivo formulation, while the forced degradation study establishes the intrinsic stability of the molecule and underpins the development of a robust, stability-indicating analytical method. A thorough understanding of these fundamental properties is indispensable for mitigating risks, optimizing development timelines, and ultimately, increasing the probability of success for new therapeutic agents.

References

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

-